molecular formula C8H4F2N2O2 B142580 5,6-difluoro-1H-indazole-3-carboxylic Acid CAS No. 129295-33-6

5,6-difluoro-1H-indazole-3-carboxylic Acid

Cat. No. B142580
M. Wt: 198.13 g/mol
InChI Key: NKVHNRMDLDYXKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of carboxylic acids and other functional groups to create complex molecules. For example, the synthesis of coordination polymers based on the 5,5'-(1H-2,3,5-triazole-1,4-diyl)diisophthalic acid ligand incorporates a triazole group, which is a feature that could potentially be relevant to the synthesis of 5,6-difluoro-1H-indazole-3-carboxylic Acid due to the presence of nitrogen-containing rings in both molecules .

Molecular Structure Analysis

The molecular structure of coordination polymers discussed in the first paper shows a variety of topologies and network connections, which are determined by the ligands and central metal ions used in the synthesis . Although the specific structure of 5,6-difluoro-1H-indazole-3-carboxylic Acid is not provided, understanding the structural analysis of similar compounds can give insights into how substituents like fluorine atoms might influence the overall geometry and electronic properties of the molecule.

Chemical Reactions Analysis

The first paper also mentions the improved catalytic activity for the synthesis of 1,4,5,6-tetrahydropyrimidine derivatives after central-metal exchange in the coordination polymers . This suggests that the structural changes in the coordination polymers can significantly affect their reactivity, which could be an important consideration when studying the chemical reactions of 5,6-difluoro-1H-indazole-3-carboxylic Acid.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5,6-difluoro-1H-indazole-3-carboxylic Acid are not directly discussed, the papers provide information on the properties of related compounds. For instance, the fluorescence lifetime values of the coordination polymers are on the nanosecond timescale at room temperature, indicating that these materials have photoluminescent properties . Such properties might also be expected in 5,6-difluoro-1H-indazole-3-carboxylic Acid if it shares similar structural features.

Scientific Research Applications

Synthesis of Difluorinated Pseudopeptides

V. Gouge, P. Jubault, and J. Quirion (2004) discussed the synthesis of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids in the Ugi reaction. They utilized a classical carboxylic acid to prepare various difluorinated pseudopeptides, which were deprotected by hydrogenolysis to furnish the final compounds (Gouge, Jubault, & Quirion, 2004).

Enthalpy of Formation Studies

E. Orozco-Guareño et al. (2019) performed experimental and theoretical studies to report the molar standard enthalpy of formation in condensed and gas phases for various indazole compounds, including 1H-indazole-3-carboxylic acid. Their findings contribute to the understanding of the energetic and structural influence of carbonyl and acetate groups in these compounds (Orozco-Guareño et al., 2019).

Synthesis of Mono- and Difluoronaphthoic Acids

Jayaram R Tagat et al. (2002) detailed the synthesis of mono- and difluoronaphthoic acids, which are structural units found in biologically active compounds. The synthesis included various fluoro derivatives of naphthalenecarboxylic acids and showcased a new, general route for preparing these compounds (Tagat et al., 2002).

Supramolecular Chemistry

Supramolecular Organization of Perfluorinated 1H-Indazoles

B. Muñoz et al. (2014) explored the synthesis, characterization, and supramolecular organization of perfluorinated 1H-indazoles and hydrotris(indazolyl)borate thallium complexes. They observed that the supramolecular structures of these indazoles depend on the length of the perfluoroalkyl chain, showcasing different types of helices and stacks in the solid state (Muñoz et al., 2014).

Catalytic and Photoluminescence Properties

Central-Metal Exchange in d(10) Coordination Polymers

Huarui Wang et al. (2016) discussed the use of a rigid and planar tetracarboxylic acid ligand to construct a family of d(10) coordination polymers with varied central metals. These polymers demonstrated improved catalytic activity for certain syntheses and exhibited distinct photoluminescence properties, indicating their potential in catalysis and material science (Wang et al., 2016).

Crystal Structure Analysis

Study on Crystal Structure of Indazole Derivatives

Hu Yong-zhou (2008) focused on the crystal structure analysis of a specific 1H-indazole-3-carboxylic acid derivative. The study provided insights into the crystallographic parameters and the potential for stabilizing these structures, which can be crucial for their bioactivity and therapeutic efficacy (Yong-zhou, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5,6-difluoro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVHNRMDLDYXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445346
Record name 5,6-difluoro-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-difluoro-1H-indazole-3-carboxylic Acid

CAS RN

129295-33-6
Record name 5,6-Difluoro-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129295-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-difluoro-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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